1-(3-Methyl-1H-indol-6-yl)ethan-1-one
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Overview
Description
1-(3-Methyl-1H-indol-6-yl)ethan-1-one is an organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This compound is characterized by its indole core structure with a methyl group at the 3-position and an ethanone group at the 1-position. It has a molecular formula of C11H11NO and a molecular weight of 173.21 g/mol .
Preparation Methods
The synthesis of 1-(3-Methyl-1H-indol-6-yl)ethan-1-one can be achieved through several methods:
Synthetic Routes: One common method involves the reaction of indole with acetylacetone under basic conditions to yield the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out at elevated temperatures.
Industrial Production: Industrial production methods often involve the use of catalytic processes to enhance yield and efficiency.
Chemical Reactions Analysis
1-(3-Methyl-1H-indol-6-yl)ethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-(3-Methyl-1H-indol-6-yl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1H-indol-6-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(3-Methyl-1H-indol-6-yl)ethan-1-one can be compared with other similar indole derivatives:
1-(1-Methyl-1H-indol-3-yl)ethanone: This compound has a similar structure but with a methyl group at the 1-position instead of the 3-position.
1-(1-Ethyl-1H-indol-3-yl)ethanone: This derivative has an ethyl group at the 1-position, which may result in different chemical and biological properties.
Indole-3-carboxaldehyde: This compound has an aldehyde group at the 3-position, making it a useful intermediate in organic synthesis.
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-(3-methyl-1H-indol-6-yl)ethanone |
InChI |
InChI=1S/C11H11NO/c1-7-6-12-11-5-9(8(2)13)3-4-10(7)11/h3-6,12H,1-2H3 |
InChI Key |
BLQWYCAKZAXZLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)C(=O)C |
Origin of Product |
United States |
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